4-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile

Beschreibung

4-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H7N3S2 and its molecular weight is 233.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 302638. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile is a thiazole derivative with significant biological activity. This compound has garnered attention in pharmacology due to its potential therapeutic applications, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological activities based on diverse research findings and case studies.

Chemical Structure and Properties

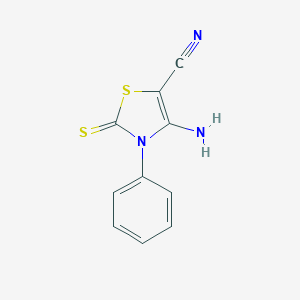

The compound has the following chemical formula: . Its systematic name is this compound, and it is characterized by a thiazole ring system that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇N₃S₂ |

| IUPAC Name | This compound |

| CAS Number | 13251199 |

| SMILES | C1=CC=C(C=C1)N2C(=C(SC2=S)C#N)N |

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds structurally similar to 4-amino derivatives have shown significant cytotoxic effects against various cancer cell lines. A study reported that thiazole compounds with specific substitutions demonstrated IC50 values comparable to standard anticancer drugs like doxorubicin .

Case Study:

In a comparative study involving several thiazole derivatives, 4-Amino-3-phenyl-2-thioxo derivatives were tested against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer). The results indicated that these compounds inhibited cell proliferation significantly, with observed IC50 values less than those of reference drugs .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The compound's structure suggests potential activity against various pathogens. For example, derivatives of thiazoles have been reported to exhibit efficacy against resistant strains of bacteria and fungi .

Case Study:

A recent investigation into the antimicrobial activity of thiazole derivatives found that certain analogs displayed potent inhibitory effects against Mycobacterium tuberculosis and other pathogenic bacteria. The presence of the thiazole ring was crucial for this activity, highlighting the importance of structural features in determining efficacy .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for drug development. The SAR studies indicate that modifications to the phenyl ring and the thiazole core significantly influence biological outcomes.

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups at position 4 of the phenyl ring | Increased anticancer activity |

| Presence of halogen substituents | Enhanced antimicrobial properties |

The mechanisms through which 4-Amino-3-phenyl-2-thioxo derivatives exert their biological effects are still under investigation. However, it is hypothesized that these compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .

Eigenschaften

IUPAC Name |

4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S2/c11-6-8-9(12)13(10(14)15-8)7-4-2-1-3-5-7/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNKVURLRWLXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(SC2=S)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316363 | |

| Record name | 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13251-19-9 | |

| Record name | NSC302638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-CYANO-2,3-DIHYDRO-3-PHENYL-2-THIOXOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.